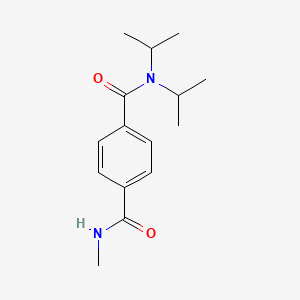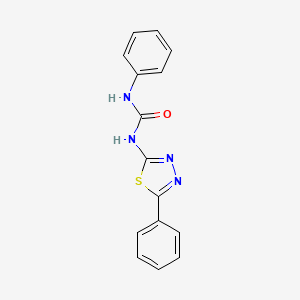![molecular formula C17H16N2O4S B5730764 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole, also known as MEOX or 4-Methoxyphenylsulfonyl-2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been extensively investigated. In
Wirkmechanismus
The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell division. It has also been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has a low toxicity profile and does not cause significant adverse effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. This compound has also been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound in vivo. Future research may also explore the potential use of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole in other scientific research fields, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base such as triethylamine. This reaction results in the formation of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)12-11-16-18-19-17(23-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNOCQAAOCLBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methoxyphenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)
